molecular formula C24H30N2O4 B5240758 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide

Cat. No.: B5240758
M. Wt: 410.5 g/mol
InChI Key: LTHWICQZXLVENX-UHFFFAOYSA-N
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Description

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a piperidinyl-oxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The piperidinyl-oxy group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzamide core. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The piperidinyl-oxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl-oxy group may facilitate binding to these targets, while the methoxy and acetyl groups can modulate the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-methylbenzamide
  • 2-[(1-acetylpiperidin-4-yl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide

Uniqueness

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[2-(4-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-17-4-6-19(7-5-17)10-13-25-24(28)20-8-9-22(29-3)23(16-20)30-21-11-14-26(15-12-21)18(2)27/h4-9,16,21H,10-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHWICQZXLVENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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